(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Overview
Description
(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is a useful research compound. Its molecular formula is C25H24FNO4 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluations
A series of quinoline-based 3,5-dihydroxyheptenoic acid derivatives were synthesized to evaluate their ability to inhibit the enzyme HMG-CoA reductase in vitro. The structural specificity, particularly the 4-fluorophenyl and cyclopropyl groups, significantly influences activity. This research highlights the compound's potential as a potent HMG-CoA reductase inhibitor, which is critical for developing new therapeutic agents for lowering cholesterol levels (Suzuki et al., 2001).
Fluorescence Sensing of Zn(II)
The derivatives QZ1 and QZ2, incorporating the quinoline structure, have been studied for their zinc-binding kinetic properties, showcasing a significant fluorescence enhancement upon Zn(II) coordination. These findings demonstrate the compound's utility in developing fluorescent probes for bioimaging and detecting Zn(II) in biological systems, offering improved specificity and rapid binding kinetics suitable for real-time applications (Nolan et al., 2005).
Molecular Recognition by NMR and Fluorescence Spectroscopy
Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol was used for molecular recognition of isomers of acids via NMR or fluorescence spectroscopy, indicating the potential of quinoline derivatives for analytical applications in distinguishing isomers efficiently. This research provides a foundation for developing new analytical tools for chemical and pharmaceutical research (Khanvilkar & Bedekar, 2018).
Electrochemical Studies
Electrochemical behavior of quinoline carboxylic acid and its precursors was explored, suggesting the importance of resonance isomerism and intramolecular hydrogen bonding in electrochemistry. This work lays the groundwork for further development of electroanalytical methods for drug analysis and understanding the electrochemical properties of similar compounds (Srinivasu et al., 1999).
Antitubercular Evaluation
Derivatives of dihydro-6H-quinolin-5-ones, including those with aryl and thiophenyl groups, were synthesized and showed promising antitubercular activity. This study demonstrates the potential of quinoline derivatives as candidates for developing new antitubercular agents, highlighting the significance of structural modifications to enhance biological activity (Kantevari et al., 2011).
properties
IUPAC Name |
(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-FUTHQCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431733 | |
Record name | (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid | |
CAS RN |
769908-13-6 | |
Record name | (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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